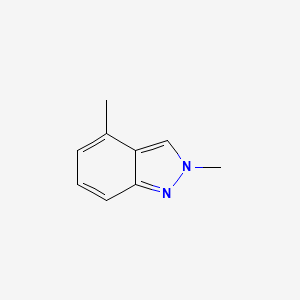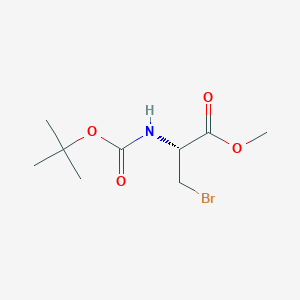
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine
Descripción general
Descripción
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, also known as (R)-TBDMS-amine, is an organosilicon compound used in synthesis, research applications, and laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties, such as its stability, solubility, and reactivity, make it an attractive choice for use in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds
The (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine compound plays a crucial role in the synthesis of enantiomerically pure compounds. For example, it has been used in the preparation of both enantiomers of tert-butyl(methyl)phenylsilane, a process documented by Jankowski et al. (1999). This process involves racemic tert-butyl(methyl)phenylsilyl chloride reacting with (R)-(−)-2-amino-1-butanol to produce diastereomerically pure hydrochloride (Jankowski et al., 1999).
Asymmetric Synthesis of Amines
The compound is also significant in the asymmetric synthesis of amines, as highlighted by Ellman et al. (2002). N-tert-Butanesulfinyl imines, derived from reactions involving similar compounds, are versatile intermediates for creating a wide range of enantioenriched amines. This methodology enables efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).
Lithiation and Metalation Processes
The lithiation and subsequent metalation of derivatives of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine have been studied for their potential in creating new chemical compounds. Westerhausen et al. (2004) investigated the lithiation of lithium (2-pyridylmethyl)(tert-butyldimethylsilyl)amide, a derivative, which reacts with methyllithium to form dilithium (2-pyridylmethanidyl)(tert-butyldimethylsilyl)amide. This process is essential in understanding the delocalization of negative charges within the pyridyl moiety of these compounds (Westerhausen et al., 2004).
Modular Amino Alcohol Ligands
Another application is in the creation of modular amino alcohol ligands. As reported by Jimeno et al. (2003), enantiomerically pure amino alcohols containing bulky alkyl substituents, such as tert-butyl, have been synthesized and used as ligands for catalytic enantioselective reactions. These ligands have shown high performance and selectivity in catalytic processes, illustrating the compound's utility in asymmetric synthesis (Jimeno et al., 2003).
Propiedades
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYTARALLSQRH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

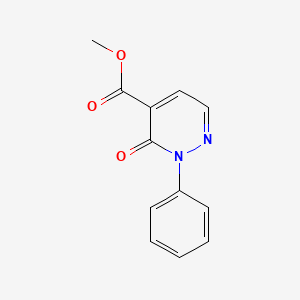
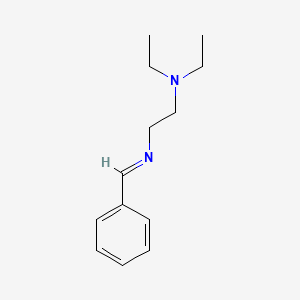
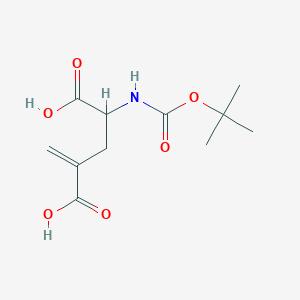
![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)
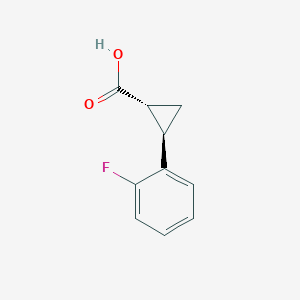
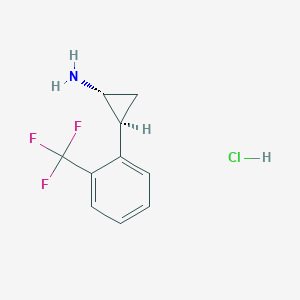
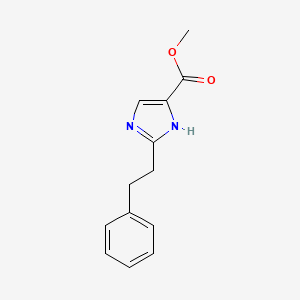
![(3aR,5R,6S,6aR)-5-[(azepan-1-yl)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)
![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)
![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)
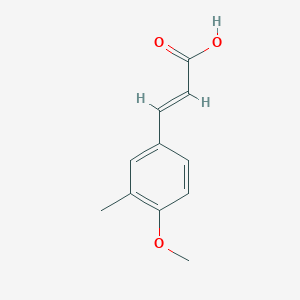
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)
